molecular formula C14H15FO3 B1323820 trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-69-7

trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323820
M. Wt: 250.26 g/mol
InChI Key: QJYZYRSOSGRDNW-VHSXEESVSA-N
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Description

“trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 733740-69-7 . It has a molecular weight of 250.27 and its IUPAC name is (1S,2R)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentanecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15FO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m1/s1 . This code provides a specific description of the molecule’s structure and stereochemistry.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.26600 . It has a density of 1.237g/cm3 . Its boiling point is 406.5ºC at 760 mmHg . The flash point is 199.7ºC .

Scientific Research Applications

Chromatographic Separation

A study by Péter and Fülöp (1995) developed a method for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids, which may be relevant to the research on trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. This method used pre-column derivatization with chiral derivatizing reagents and is suitable for separating both diastereometric and enantiomeric pairs (Péter & Fülöp, 1995).

Conformational Analysis

Casanovas et al. (2008) conducted DFT calculations to investigate the conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, which is structurally related to the compound . This study provided insights into the conformational space and solvent effects of similar cyclopentane-based compounds (Casanovas et al., 2008).

Structural Determination

Research by Reisner et al. (1983) on the structure of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, determined through X-ray diffraction methods, contributes to understanding the structural aspects of similar fluorophenyl cycloalkane derivatives (Reisner et al., 1983).

Catalytic Hydrogenation Studies

Mitsui, Senda, and Saito (1966) studied the stereoselectivity of catalysts in the hydrogenation of 2-Cyclopentylidenecyclopentanol, which may provide insights into the chemical transformations and synthesis of cyclopentane-based compounds like trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (Mitsui, Senda, & Saito, 1966).

Conformational Analysis in Aqueous Environments

Larue et al. (1995) performed a conformational analysis of glutamic acid analogues with a cyclopentane ring, which is relevant for understanding the behavior of similar cyclopentane-based compounds in biological environments (Larue et al., 1995).

Safety And Hazards

For safety information and potential hazards associated with this compound, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(1R,2S)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYZYRSOSGRDNW-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

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